![molecular formula C18H21NO3 B5341854 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5341854.png)
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound that features both an indole and a bicyclic heptane structure. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The unique combination of these two structures in a single molecule makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the bicyclic heptane structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalysts to reduce reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The bicyclic heptane structure may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Oxindole derivatives: Compounds with an oxidized indole ring.
Bicyclo[2.2.1]heptane derivatives: Compounds featuring the bicyclic heptane structure.
Uniqueness
The uniqueness of 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of the indole and bicyclic heptane structures, which may confer unique biological activities and chemical properties not found in other similar compounds .
Properties
IUPAC Name |
3-(2-methyl-2,3-dihydroindole-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-10-8-11-4-2-3-5-14(11)19(10)17(20)15-12-6-7-13(9-12)16(15)18(21)22/h2-5,10,12-13,15-16H,6-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCLOZINLLEPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3C4CCC(C4)C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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